3-Chloro-2,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

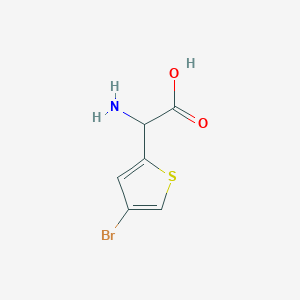

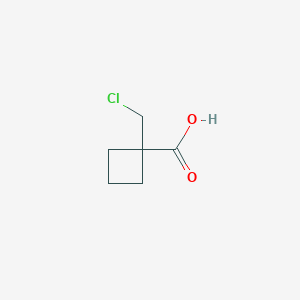

3-Chloro-2,4-difluorobenzamide is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Chloro-2,4-difluorobenzamide is 1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorobenzamide is a solid substance . Its molecular weight is 191.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Application in Pesticide Development

3-Chloro-2,4-difluorobenzamide is a key intermediate in the synthesis of various benzoylurea insecticides, such as Teflubenzuron and Novaluron. These insecticides are known for their high yield, good quality, and minimal environmental contamination during production. For instance, Teflubenzuron is synthesized through a series of reactions starting from 2,4-difluoronitrobenzene, culminating in the acylation of 2,6-difluorobenzamide to produce 2,6-difluorobenzoyl isocyanate, which reacts with 3,5-dichloro-2,4-difluoroaniline. This process achieves an overall yield of 75.3%, highlighting the efficient use of 3-Chloro-2,4-difluorobenzamide in pesticide synthesis (Feng Shi-long, 2006; Lu Yang, 2006).

Importance in Antibacterial Research

Research on 2,6-difluorobenzamides, closely related to 3-Chloro-2,4-difluorobenzamide, has explored their potential as antibacterial drugs. These compounds have shown capability in interfering with the bacterial cell division cycle by inhibiting the protein FtsZ, a crucial player in bacterial reproduction. A novel family of these compounds demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, proposing a pathway for developing new antibacterial agents (V. Straniero et al., 2023).

Contribution to Material Science

The structural, thermal, and mechanical properties of polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide were explored, revealing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions. This research demonstrates the compound's relevance in material science, where the ability to regulate the formation of polymorphs can impact the development of materials with specific mechanical properties (P. Mondal et al., 2017).

Enabling Green Chemistry

A study on the kinetics of 2,6-difluorobenzonitrile hydrolysis, a precursor to 2,6-difluorobenzamide, supports the advancement of green chemistry by exploring a non-catalytic hydrolysis method in high-temperature liquid water. This process offers a more environmentally friendly approach to producing 2,6-difluorobenzamide, reducing waste water pollution and potentially lowering the environmental impact of chemical synthesis (Ren Haoming, 2011).

Safety and Hazards

The safety information available indicates that 3-Chloro-2,4-difluorobenzamide may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

3-chloro-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFGVBOHFVXPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(5-chlorothiophen-2-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2609683.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)

![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)

![2-(1-Naphthyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2609697.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)